TRPM2 Subtype Selectivity: Z-4 Scaffold Confers Selectivity Over TRPM8, TRPV1, InsP₃ Receptor, and Orai Channels Versus Multi-Target Inhibitor 2-APB
The benzo[d]imidazo[1,2-a]imidazole scaffold (Z-4, which is methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate) serves as the core of a series of TRPM2 inhibitors that were shown to be highly selective for TRPM2 over TRPM8, TRPV1, InsP₃ receptors, and Orai channels in calcium imaging and whole-cell patch clamp electrophysiology assays. In contrast, the non-selective TRPM2 inhibitor 2-aminoethoxydiphenyl borate (2-APB) exhibits potent activity at TRPM8, TRPV1, and IP₃ receptors, creating substantial off-target liabilities. The Z-4-derived compounds ZA10 and ZA18 demonstrated TRPM2 IC₅₀ values of 8.1 μM and 6.2 μM, respectively, and did not inhibit TRPM8, TRPV1, InsP₃ receptor, or Orai channel currents at concentrations up to 30 μM [1].
| Evidence Dimension | Selectivity profile — inhibition of TRPM2 vs. TRPM8, TRPV1, InsP₃ receptor, Orai channel |
|---|---|
| Target Compound Data | ZA10 (Z-4 derivative): TRPM2 IC₅₀ = 8.1 μM; no inhibition of TRPM8, TRPV1, InsP₃R, or Orai at ≤30 μM. ZA18: TRPM2 IC₅₀ = 6.2 μM with same selectivity window [1]. |
| Comparator Or Baseline | 2-APB: potent TRPM2 inhibition (IC₅₀ ~1–10 μM range depending on assay) but also activates TRPV1, TRPV2, TRPV3, and inhibits TRPM8, IP₃ receptors, and store-operated Ca²⁺ entry [1]. |
| Quantified Difference | Selectivity index: ZA10/ZA18 >30-fold selectivity window over TRPM8, TRPV1, InsP₃R, Orai (no inhibition at 30 μM). 2-APB: non-selective, antagonizes multiple TRP channels and IP₃R. |
| Conditions | Whole-cell patch clamp electrophysiology on HEK293 cells expressing recombinant human TRPM2, TRPM8, TRPV1, and calcium imaging for InsP₃ receptor and Orai channel activity [1]. |
Why This Matters
For researchers studying TRPM2-specific pathology, substituting the Z-4 scaffold for 2-APB eliminates the confounding polypharmacology that obscures TRPM2-specific signal interpretation.
- [1] Zhao S, Zhang H, Jin H, Cai X, Zhang R, Jin Z, Yang W, Yu P, Zhang L, Liu Z. Design, synthesis and biological activities of benzo[d]imidazo[1,2-a]imidazole derivatives as TRPM2-specific inhibitors. European Journal of Medicinal Chemistry, 2021, 225, 113750. View Source
